molecular formula C7H6O4S B1315710 2-(Methoxycarbonyl)thiophene-3-carboxylic acid CAS No. 115777-72-5

2-(Methoxycarbonyl)thiophene-3-carboxylic acid

Cat. No.: B1315710
CAS No.: 115777-72-5
M. Wt: 186.19 g/mol
InChI Key: XLKOQFSMGITOGW-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)thiophene-3-carboxylic acid is an organic compound with the molecular formula C7H6O4S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Scientific Research Applications

2-(Methoxycarbonyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and conductive polymers.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

MTCA is associated with several hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

2-(Methoxycarbonyl)thiophene-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential to act as a substrate in enzyme-catalyzed reactions, where it may undergo transformations mediated by specific enzymes. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the conversion of this compound into different products .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within the cell. Additionally, this compound can impact cellular signaling by interacting with specific receptors or signaling molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro and in vivo studies have shown that this compound may degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to this compound may result in alterations in cellular function, such as changes in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant effects occurring only above a certain concentration .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, leading to its conversion into different metabolites. These metabolic pathways may include oxidation, reduction, or conjugation reactions, resulting in the formation of intermediate or final products. The compound’s involvement in these pathways can affect metabolic flux and alter the levels of certain metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments or tissues can influence its activity and function. For example, it may accumulate in certain organelles, such as the mitochondria, where it can exert its effects on cellular metabolism .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum or Golgi apparatus, where it can participate in protein modification or trafficking processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxycarbonyl)thiophene-3-carboxylic acid typically involves the esterification of thiophene-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)thiophene-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogenating agents, Friedel-Crafts acylation reagents, Lewis acids as catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophenes, acylated thiophenes.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiophene-3-carboxylic acid
  • 2-Methylthiophene-3-carboxylic acid

Uniqueness

2-(Methoxycarbonyl)thiophene-3-carboxylic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the thiophene ring. This dual functionality allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research.

Properties

IUPAC Name

2-methoxycarbonylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S/c1-11-7(10)5-4(6(8)9)2-3-12-5/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKOQFSMGITOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552063
Record name 2-(Methoxycarbonyl)thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115777-72-5
Record name 2-(Methoxycarbonyl)thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methoxycarbonyl)thiophene-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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